3-(2-Trifluoromethyl-phenyl)-thiophene
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Overview
Description
3-(2-Trifluoromethyl-phenyl)-thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. The presence of a trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Trifluoromethyl-phenyl)-thiophene typically involves the following steps:
Starting Materials: The synthesis begins with 2-Trifluoromethyl-benzene and thiophene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions.
Purification: The product is purified using column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
3-(2-Trifluoromethyl-phenyl)-thiophene undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-(2-Trifluoromethyl-phenyl)-thiophene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-Trifluoromethyl-phenyl)-thiophene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(2-Trifluoromethyl-phenyl)-pyridine: Similar structure but with a pyridine ring instead of thiophene.
3-(2-Trifluoromethyl-phenyl)-benzene: Lacks the sulfur atom present in thiophene.
3-(2-Trifluoromethyl-phenyl)-furan: Contains an oxygen atom in place of sulfur.
Uniqueness
3-(2-Trifluoromethyl-phenyl)-thiophene is unique due to the presence of both the trifluoromethyl group and the thiophene ring. This combination imparts distinct electronic properties and chemical reactivity, making it valuable in various applications .
Properties
CAS No. |
886503-64-6 |
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Molecular Formula |
C11H7F3S |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
3-[2-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C11H7F3S/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-7H |
InChI Key |
UEYWDJSTBLBKKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC=C2)C(F)(F)F |
Origin of Product |
United States |
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